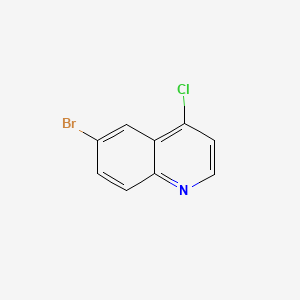

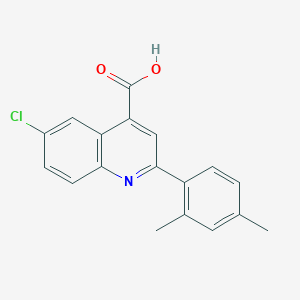

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline derivatives, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its potential in drug development.

Synthesis Analysis

The synthesis of quinoline derivatives, such as the 6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, has been described using a three-step one-pot synthesis method from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is noted for its simplicity, tolerance of a wide range of substituents, and good yields, which suggests that it could be adapted for the synthesis of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with appropriate modifications to the starting materials and conditions .

Molecular Structure Analysis

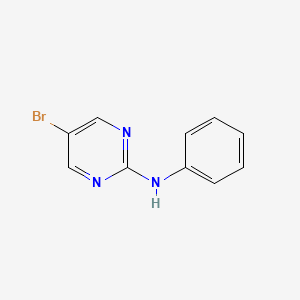

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core, such as the chloro group and the dimethylphenyl group in the case of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, can significantly influence the compound's chemical properties and biological activity. The presence of the carboxylic acid group suggests potential reactivity and the ability to form derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including derivatization to enhance their properties for analytical purposes. For instance, carboxylic acids can be derivatized to form highly sensitive fluorescent derivatives for detection in high-performance liquid chromatography (HPLC). This is achieved by reacting the carboxylic acid with specific reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone or 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide, under optimized conditions . These reactions are important for the analysis of carboxylic acids and their metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid group in 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid implies that it has acidic properties and can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The chlorine substituent can also affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions. The specific physical properties, such as solubility, melting point, and boiling point, would depend on the precise structure and substituents of the compound, which are not detailed in the provided papers .

Scientific Research Applications

Synthesis and Molecular Rearrangement

Research has demonstrated the potential of using 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives in the synthesis of various complex molecular structures. For instance, Klásek et al. (2003) explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement, showcasing the versatility of quinoline derivatives in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).

Novel Synthesis Approaches

Innovative synthesis methods have been developed using quinoline derivatives. For example, Li, Wang, and Zou (2017) presented a three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, highlighting the compound's role in creating new quinoline derivatives for medicinal chemistry (Li, Wang, & Zou, 2017).

Cytotoxic Activity and Anticancer Potential

Some studies have focused on the cytotoxic properties of quinoline derivatives. Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which include quinoline analogs, for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial Activity

Raghavendra, Naik, and Sherigara (2006) explored the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters, evaluating their antibacterial activity. This indicates the potential use of quinoline derivatives in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Molecular Docking and Fluorescent Probes

Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, conducting molecular docking studies to understand their mechanism of action as potential anticancer agents. This research underlines the role of quinoline derivatives in drug discovery and molecular biology (Bhatt, Agrawal, & Patel, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-13(11(2)7-10)17-9-15(18(21)22)14-8-12(19)4-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYWORQSTPNLBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

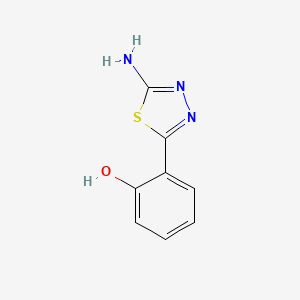

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

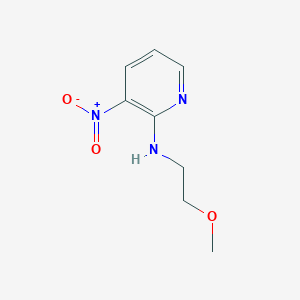

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)